molecular formula C21H24N4O4 B299052 N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide

N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide

Cat. No. B299052
M. Wt: 396.4 g/mol
InChI Key: VPXHSHWSSBGWKS-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide, also known as MBPAH, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide is not fully understood. However, it has been suggested that it may act through the inhibition of NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response. N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, it has been shown to reduce the levels of oxidative stress markers in cells.

Advantages and Limitations for Lab Experiments

N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in lab experiments. One limitation is that the mechanism of action of N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide. One area of interest is the development of more potent and selective analogs of N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide that can be used as therapeutic agents for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the mechanism of action of N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide, which may provide insights into the regulation of inflammation and immune response. Finally, the development of more efficient synthesis methods for N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide may facilitate its use as a research tool in the future.

Synthesis Methods

The synthesis of N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide can be achieved through a simple reaction between 2-methoxybenzaldehyde and 4-(2-methoxyphenyl)-1-piperazinecarboxylic acid hydrazide in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, followed by the purification of the resulting product through recrystallization.

Scientific Research Applications

N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers in cells. It has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

properties

Product Name

N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C21H24N4O4/c1-28-18-9-5-3-7-16(18)15-22-23-20(26)21(27)25-13-11-24(12-14-25)17-8-4-6-10-19(17)29-2/h3-10,15H,11-14H2,1-2H3,(H,23,26)/b22-15+

InChI Key

VPXHSHWSSBGWKS-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

SMILES

COC1=CC=CC=C1C=NNC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.